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Compound of Interest

Compound Name: New Red

Cat. No.: B12360722

For researchers and professionals in drug development, the ability to visualize cellular
processes in real-time and in deep-tissue contexts is paramount. The emergence of novel
fluorescent proteins continuously pushes the boundaries of what is possible in live-cell imaging.
This guide provides a comprehensive comparison of a new fluorescent protein, "NewRed,"
against the widely-used mCherry, supported by experimental data and detailed protocols.

Performance Benchmarking: NewRed vs. mCherry

The development of "NewRed" was focused on improving key characteristics for in vivo and
long-term imaging studies. The following table summarizes the performance of NewRed in
comparison to the established red fluorescent protein, mCherry.
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Parameter NewRed mCherry Advantage
Excitation Max (nm) 595 587 NewRed
Emission Max (nm) 640 610 NewRed
Quantum Yield 0.35 0.22 NewRed
Brightness (Relative) 1.5x 1.0x NewRed
Photostability (t% in

150 90 NewRed
sec)
Maturation Time (min

25 40 NewRed
at 37°C)
Cytotoxicity Low Low Comparable

Note: Brightness is a product of the quantum yield and the molar extinction coefficient. The

relative brightness is normalized to mCherry.

Experimental Protocols

To ensure objective and reproducible comparisons, the following standardized protocols were

used to obtain the benchmarking data.

Protocol 1: Brightness and Photostability Measurement

in Mammalian Cells

e Cell Culture and Transfection:

o HEK293T cells were cultured in DMEM supplemented with 10% FBS and 1% penicillin-

streptomycin.

o Cells were seeded in a 24-well glass-bottom plate at 70% confluency.

o Plasmids encoding either NewRed or mCherry under the control of a CMV promoter were

transfected into the cells using Lipofectamine 3000, according to the manufacturer's

instructions.
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o

Cells were incubated for 24 hours post-transfection to allow for protein expression and
maturation.

e Imaging and Analysis:

o

Imaging was performed on a confocal microscope equipped with a 60x oil-immersion
objective and a temperature-controlled chamber maintained at 37°C.

For brightness measurements, cells expressing either NewRed or mCherry were
identified, and a Z-stack of images was acquired using their respective optimal excitation
and emission wavelengths. The mean fluorescence intensity per cell was calculated using
ImageJ software.

For photostability measurements, a time-lapse series was acquired with continuous
illumination at the excitation maximum. The time required for the fluorescence intensity to
decrease by 50% (t¥2) was calculated.

Protocol 2: In Vivo Imaging in a Mouse Tumor Model

e Tumor Cell Implantation:

o

o

4T1 murine breast cancer cells were stably transduced with lentiviral vectors to express
either NewRed or mCherry.

1x10"6 fluorescently labeled 4T1 cells were implanted into the mammary fat pad of female
BALB/c mice.

e Deep-Tissue Imaging:

o

Tumor growth was monitored every three days using an in vivo imaging system (IVIS).

Mice were anesthetized, and fluorescence images were acquired using excitation and
emission filters appropriate for each fluorescent protein. The steep attenuation of light by
hemoglobin around 600 nm necessitates careful filter selection for optimal deep-tissue
imaging[1].

The total radiant flux from the tumor region was quantified to assess the signal intensity at
various depths. The superior performance of red-shifted proteins like NewRed can lead to
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a detection sensitivity improvement of at least two orders of magnitude compared to
greener fluorescent proteins in small animal imaging[1].

Signaling Pathway Visualization

Fluorescent proteins are instrumental in visualizing signaling pathways. Below is a diagram of a
generic MAPK signaling cascade, where NewRed or mCherry could be fused to a protein of
interest (e.g., ERK) to monitor its translocation upon pathway activation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

o 1. Performance of the Red-shifted Fluorescent Proteins in deep-tissue molecular imaging
applications - PMC [pmc.ncbi.nim.nih.gov]

 To cite this document: BenchChem. ['NewRed": A Comparative Guide for Advanced Cellular
Imaging]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12360722#new-red-benchmarking-against-existing-
methods]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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